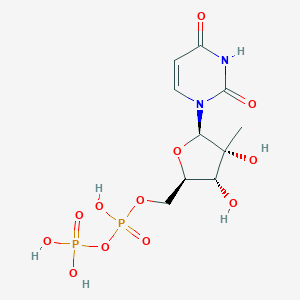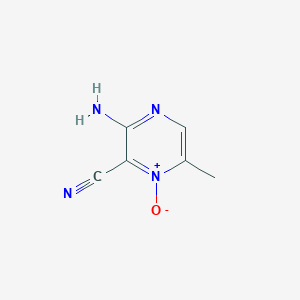
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide, also known as AMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms, which makes it a potential candidate for various applications in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide is not fully understood, but it is believed to be related to its antioxidant activity. 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide is thought to scavenge free radicals and prevent oxidative damage to cells, which may explain its potential use in the treatment of oxidative stress-related diseases. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been reported to induce apoptosis in cancer cells, which may explain its antitumor activity.
Efectos Bioquímicos Y Fisiológicos
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been found to exhibit various biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been reported to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide in lab experiments is its relatively simple synthesis method. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been found to exhibit significant antioxidant and antitumor activity, making it a potential candidate for various applications in scientific research. However, one of the limitations of using 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the study of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide. One direction is to further investigate its antioxidant activity and its potential use in the treatment of oxidative stress-related diseases. Another direction is to study its antitumor activity and its potential use in cancer treatment. Moreover, further studies are needed to determine the mechanism of action of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide and its potential use as an antibacterial and antifungal agent. Additionally, the synthesis of new derivatives of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide may lead to the discovery of compounds with improved properties and efficacy.
Métodos De Síntesis
The synthesis of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide can be achieved through several methods, including the reaction of 2,6-dimethylpyrazine-3,5-dicarbonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. Another synthesis method involves the reaction of 2,6-dimethylpyrazine-3,5-dicarbonitrile with hydroxylamine-O-sulfonic acid in the presence of sodium bicarbonate. Both methods result in the formation of 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide as a white crystalline solid.
Aplicaciones Científicas De Investigación
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been reported to possess antitumor activity, making it a promising candidate for cancer treatment. Additionally, 3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide has been studied for its potential use as an antibacterial and antifungal agent, as well as a precursor for the synthesis of other heterocyclic compounds.
Propiedades
Número CAS |
152569-02-3 |
|---|---|
Nombre del producto |
3-Amino-6-methyl-2-pyrazinecarbonitrile 1-oxide |
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
3-amino-6-methyl-1-oxidopyrazin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C6H6N4O/c1-4-3-9-6(8)5(2-7)10(4)11/h3H,1H3,(H2,8,9) |
Clave InChI |
SKYYYLVWSXOLLZ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=[N+]1[O-])C#N)N |
SMILES canónico |
CC1=CN=C(C(=[N+]1[O-])C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)
![6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B124259.png)
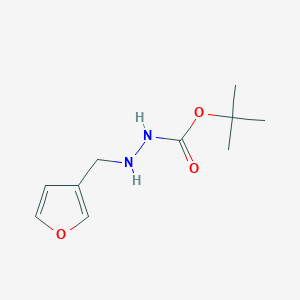



![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)
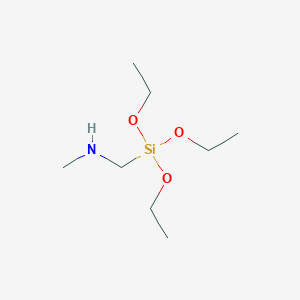
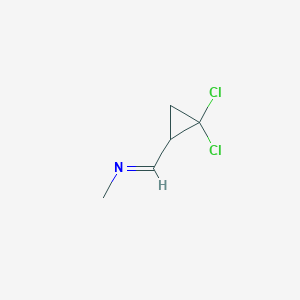

![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)

